Sulfanitran

Beschreibung

Sulfanitran is a sulfonamide antibiotic used in the poultry industry.

SULFANITRAN is a small molecule drug with a maximum clinical trial phase of II.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[4-[(4-nitrophenyl)sulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O5S/c1-10(18)15-11-4-8-14(9-5-11)23(21,22)16-12-2-6-13(7-3-12)17(19)20/h2-9,16H,1H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWBPFRGXNGPPMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045898 |

Source

|

| Record name | Sulfanitran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122-16-7 |

Source

|

| Record name | Sulfanitran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfanitran [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfanitran | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11463 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sulfanitran | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | sulfanitran | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217299 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | sulfanitran | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77120 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfanitran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULFANITRAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QT35T5T35Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to Sulfanitran: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfanitran, a synthetic sulfonamide antibiotic, serves as a critical agent in veterinary medicine, primarily for the management of coccidiosis in poultry.[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological profile. Detailed experimental protocols for its synthesis, purification, and analysis are presented to facilitate further research and development. Additionally, this document elucidates its mechanism of action as a competitive inhibitor of dihydropteroate synthase and its emerging role as a modulator of the multidrug resistance protein 2 (MRP2).[2][3] All quantitative data are summarized in structured tables for ease of reference, and key experimental workflows are visualized using Graphviz diagrams.

Chemical Structure and Identification

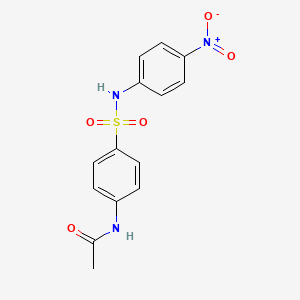

Sulfanitran, with the IUPAC name N-[4-[(4-nitrophenyl)sulfamoyl]phenyl]acetamide, is characterized by a central sulfonamide core linking an acetanilide and a nitrobenzene moiety.[4]

| Identifier | Value |

| IUPAC Name | N-[4-[(4-nitrophenyl)sulfamoyl]phenyl]acetamide[4] |

| CAS Number | 122-16-7[4] |

| Molecular Formula | C₁₄H₁₃N₃O₅S[4] |

| Molecular Weight | 335.34 g/mol [4] |

| SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)--INVALID-LINK--[O-][4] |

| InChI | InChI=1S/C14H13N3O5S/c1-10(18)15-11-4-8-14(9-5-11)23(21,22)16-12-2-6-13(7-3-12)17(19)20/h2-9,16H,1H3,(H,15,18)[4] |

Physicochemical Properties

Sulfanitran is a yellowish-green solid with limited solubility in common solvents.[5] Its physicochemical properties are crucial for formulation development and pharmacokinetic studies.

| Property | Value | Reference |

| Melting Point | 239-240 °C (Kaufmann); 264 °C (Shepherd) | |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [4] |

| pKa (Predicted) | 7.42 ± 0.10 | [4] |

| LogP (Predicted) | 2.0 | [3] |

| Appearance | Yellowish Green Solid |

Spectral Properties

The structural elucidation of Sulfanitran is supported by various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both phenyl rings, the acetyl methyl protons, and the amine protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the methyl carbon of the acetyl group, and the aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic absorption bands for N-H stretching, C=O stretching of the amide, and the symmetric and asymmetric stretching of the sulfonyl (SO₂) group.[4]

-

Mass Spectrometry: Mass spectral data confirms the molecular weight of Sulfanitran.[4]

Pharmacology and Toxicology

Mechanism of Action

As a sulfonamide antibiotic, Sulfanitran's primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3][6] By acting as a structural analog of para-aminobenzoic acid (PABA), Sulfanitran prevents the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is vital for DNA and RNA synthesis in bacteria.[3][6]

Sulfanitran has also been identified as a stimulator of the multidrug resistance protein 2 (MRP2), an ATP-binding cassette (ABC) transporter.[2] It has been shown to increase the affinity of MRP2 for its substrates, such as estradiol-17-β-D-glucuronide.[2]

Pharmacological Effects

The primary pharmacological effect of Sulfanitran is its anticoccidial activity, making it effective in the treatment and prevention of coccidiosis in poultry caused by Eimeria species.[1][5]

Toxicological Profile

| Toxicological Endpoint | Information | Reference |

| Acute Toxicity | No data available for oral, inhalation, or dermal routes. | [4] |

| Skin Corrosion/Irritation | No data available. | [4] |

| Serious Eye Damage/Irritation | No data available. | [4] |

| Carcinogenicity | No data available. | [4] |

| Reproductive Toxicity | No data available. | [4] |

Experimental Protocols

Synthesis of Sulfanitran

A general method for the synthesis of Sulfanitran involves the reaction of 4-nitroaniline with p-acetamidobenzenesulfonyl chloride in the presence of a base such as pyridine.[5]

Figure 1: General workflow for the synthesis of Sulfanitran.

Protocol:

-

To a solution of 4-nitroaniline (1 equivalent) in pyridine (1.6 mL/mmol), slowly add p-acetamidobenzenesulfonyl chloride (1.1 equivalents).[5]

-

Stir the reaction mixture at room temperature overnight.[5]

-

Quench the reaction with water and extract three times with ethyl acetate.[5]

-

Combine the organic layers and wash sequentially with 0.5 N HCl (three times), water (three times), and saturated saline once.[5]

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-(4-(N-(4-nitrophenyl)aminosulfonyl)phenyl)acetamide as a solid product.[5]

Purification

The crude Sulfanitran product can be purified by recrystallization from a suitable solvent such as ethanol.[4]

High-Performance Liquid Chromatography (HPLC) Analysis

A reverse-phase HPLC method can be employed for the quantitative analysis of Sulfanitran.

Figure 2: General workflow for HPLC analysis of Sulfanitran.

Example HPLC Conditions:

| Parameter | Condition | Reference |

| Column | µBondapak C18 (30 cm) or Cogent RP Phenyl Hexyl™ (4.6 x 150mm, 5µm) | [8][9] |

| Mobile Phase | Acetonitrile:Water (45:55) or 75:25 DI Water with 0.1% Formic Acid / Acetonitrile | [8][9] |

| Flow Rate | 1.0 mL/min | [8][9] |

| Detection | UV at 254 nm or 270 nm | [8][9] |

| Injection Volume | 5 µL | [9] |

Conclusion

Sulfanitran remains a compound of significant interest in veterinary medicine and is gaining attention for its effects on drug transport proteins. This guide has provided a detailed technical overview of its chemical and physical properties, alongside established experimental protocols. The information compiled herein is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, facilitating further investigation and application of this multifaceted sulfonamide.

References

- 1. agilent.com [agilent.com]

- 2. Sulfanitran - Wikipedia [en.wikipedia.org]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Page loading... [guidechem.com]

- 5. hpst.cz [hpst.cz]

- 6. taiclone.com [taiclone.com]

- 7. raybiotech.com [raybiotech.com]

- 8. High pressure liquid chromatographic determination of sulfanitran and dinsed in medicated feeds and premixes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]

Sulfanitran: A Technical Guide to its Therapeutic Applications and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfanitran is a synthetic antimicrobial agent belonging to the sulfonamide class of drugs.[1][2][3] Primarily utilized in veterinary medicine, specifically in the poultry industry, it functions as both an antibacterial and an anticoccidial agent.[1][4][5] This technical guide provides an in-depth overview of Sulfanitran's therapeutic classification, its mechanism of action, and relevant physicochemical properties.

Therapeutic Classification and Use

Sulfanitran is classified as a sulfonamide antibiotic .[1][2] Its primary application is in the prevention and treatment of coccidiosis in poultry, a parasitic disease caused by protozoa of the genus Eimeria.[6][7] It is often a component of feed additives for chickens.[1] Beyond its anticoccidial activity, Sulfanitran also exhibits antibacterial properties against a range of susceptible microorganisms.[4]

Mechanism of Action

The primary mechanism of action of Sulfanitran, like other sulfonamides, is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the microbial folic acid synthesis pathway.[8] Folic acid is a vital precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. By acting as a structural analog and competitive antagonist of para-aminobenzoic acid (PABA), a key substrate for DHPS, Sulfanitran effectively blocks the production of dihydrofolic acid, a precursor to tetrahydrofolic acid.[8] This disruption of the folate pathway ultimately inhibits microbial growth and replication.[9]

In addition to its well-established role as a folate synthesis inhibitor, Sulfanitran has been identified as a stimulator of the multidrug resistance protein 2 (MRP2).[4][5] MRP2 is a transmembrane transporter involved in the efflux of various compounds from cells. Sulfanitran has been shown to increase the affinity of MRP2 for certain substrates.[4][5]

Physicochemical Properties

A summary of key physicochemical properties of Sulfanitran is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | N-[4-[(4-Nitrophenyl)sulfamoyl]phenyl]acetamide | [1] |

| Molecular Formula | C14H13N3O5S | [1] |

| Molar Mass | 335.33 g·mol−1 | [1] |

| CAS Number | 122-16-7 | [1] |

| Appearance | Yellowish Green Solid | [3] |

Experimental Data and Protocols

-

Minimum Inhibitory Concentration (MIC) Assays: To determine the lowest concentration of Sulfanitran that inhibits the visible growth of a microorganism. This is a standard method for assessing antimicrobial activity.

-

In Vivo Efficacy Studies: Involving the administration of Sulfanitran to poultry infected with coccidia to evaluate its effectiveness in controlling the infection.

-

Enzyme Inhibition Assays: To directly measure the inhibitory activity of Sulfanitran on dihydropteroate synthase.

-

Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of Sulfanitran in the target species.

Visualizing the Mechanism of Action

The following diagrams illustrate the key pathways and relationships associated with Sulfanitran's function.

Conclusion

Sulfanitran is a well-characterized sulfonamide antibiotic with a clear therapeutic role in veterinary medicine, particularly for the control of coccidiosis in poultry. Its mechanism of action through the inhibition of folic acid synthesis is a classic example of antimicrobial chemotherapy. Further research into its effects on multidrug resistance proteins may reveal additional pharmacological properties. This guide provides a foundational understanding for professionals engaged in drug development and research in the field of animal health.

References

- 1. Sulfanitran - Wikipedia [en.wikipedia.org]

- 2. Sulfanitran | C14H13N3O5S | CID 5334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. SULFANITRAN | 122-16-7 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Page loading... [wap.guidechem.com]

The Pharmacokinetics and Metabolism of Sulfanitran in Chickens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfanitran (N4-Acetyl-N1-(para-nitrophenyl)sulfanilamide) is a sulfonamide antibiotic utilized in the poultry industry primarily for the control of coccidiosis. It is a component of feed additives such as Polystat and Unistat. Understanding the pharmacokinetics (what the body does to the drug) and metabolism (how the body chemically modifies the drug) of Sulfanitran is critical for ensuring its efficacy and safety, particularly concerning residue levels in poultry products intended for human consumption.

This technical guide synthesizes the available knowledge on sulfonamide pharmacokinetics in chickens, providing quantitative data, experimental methodologies, and visual representations of metabolic and experimental pathways to aid researchers and drug development professionals.

General Pharmacokinetics of Sulfonamides in Chickens

Sulfonamides are generally well-absorbed orally in poultry and exhibit a broad spectrum of activity against bacteria and protozoa. Their mechanism of action involves the competitive inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in microorganisms.

Pharmacokinetic studies in broiler chickens and laying hens have demonstrated that different sulfonamides exhibit varied absorption rates, distribution volumes, and elimination half-lives. For instance, studies on sulfaquinoxaline and sulfadimidine indicate good absorption and a long elimination half-life, leading to high plasma concentrations when administered via drinking water. In contrast, other sulfonamides are eliminated more rapidly. The oral bioavailability of sulfonamides like sulfadiazine in chickens has been reported to be approximately 80%.

Quantitative Pharmacokinetic Data for Sulfonamides in Chickens

The following tables summarize key pharmacokinetic parameters for several sulfonamides that have been studied in chickens. This data provides a comparative basis for estimating the potential pharmacokinetic profile of Sulfanitran.

Table 1: Pharmacokinetic Parameters of Sulfadiazine and Trimethoprim in Broiler Chickens following Oral Administration

| Parameter | Sulfadiazine (33.34 mg/kg) | Trimethoprim (6.67 mg/kg) | Reference |

| Cmax (μg/mL) | 39.32 | 1.86 | [1] |

| Tmax (h) | 1.64 | 1.04 | [1] |

| t½ (h) | 3.2 | 1.61 | [1] |

| AUC (μg·h/mL) | 292.1 | 7.92 | [1] |

| Bioavailability (%) | ~80 | ~80 | [1] |

Table 2: Pharmacokinetic Parameters of Sulfamethoxazole and Trimethoprim in Broiler Chickens

| Parameter | Sulfamethoxazole | Trimethoprim | Reference |

| t½ (h) | 2.83 | 1.49 | [2] |

| Volume of Distribution (L/kg) | 0.62 | 3.14 | [2] |

| Oral Bioavailability (%) | ~100 | ~100 | [2] |

Table 3: Residue Depletion of Sulfachloropyridazine in Broiler Chickens

| Tissue | Day 7 Post-Treatment (μg/kg) | Day 21 Post-Treatment (μg/kg) | Reference |

| Feathers | 2,858.78 | 183.39 | [3] |

| Edible Tissues | 20.54 | Below Limit of Detection | [3] |

Metabolism of Sulfonamides in Chickens

The primary site of sulfonamide metabolism is the liver. The main metabolic pathway for many sulfonamides in animals is acetylation, primarily at the N4-amino group. This process is catalyzed by N-acetyltransferase enzymes. The resulting N4-acetylated metabolite is typically microbiologically inactive but can contribute to the total residue profile of the drug. Other metabolic reactions can include hydroxylation and glucuronidation, though acetylation is generally the most significant for this class of drugs. Given that Sulfanitran is N4-acetyl-N1-(para-nitrophenyl)sulfanilamide, its metabolism might involve de-acetylation to the active sulfonamide, or further metabolism of the parent compound.

Caption: Generalized metabolic pathway of sulfonamides in chickens.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are summaries of typical experimental protocols used in the study of sulfonamides in chickens.

Pharmacokinetic Study of Sulfadiazine and Trimethoprim

-

Subjects: Healthy 7-week-old broiler chickens.

-

Study Design: A crossover design was used where chickens received either an intravenous or oral administration of sulfadiazine (33.34 mg/kg body weight) and trimethoprim (6.67 mg/kg body weight). A washout period was observed between treatments.

-

Sample Collection: Blood samples were collected at various time points post-administration.

-

Analytical Method: Plasma concentrations of sulfadiazine and trimethoprim were determined using a validated high-performance liquid chromatography (HPLC) method.

-

Pharmacokinetic Analysis: Plasma concentration-time data were used to calculate key pharmacokinetic parameters.[1]

Caption: Typical experimental workflow for a pharmacokinetic study in chickens.

Residue Depletion Study of Sulfachloropyridazine

-

Subjects: Broiler chickens raised under controlled conditions.

-

Drug Administration: A commercial formulation of 10% sulfachloropyridazine was administered for 5 consecutive days.

-

Sample Collection: Samples of muscle, liver, and feathers were collected at various time points after the cessation of treatment.

-

Analytical Method: Samples were analyzed for sulfachloropyridazine residues using liquid chromatography-tandem mass spectrometry (LC-MS/MS). An internal standard (13C6-sulfamethazine) was used for quantification. Solid-phase extraction (SPE) was employed for sample cleanup.

-

Data Analysis: Residue concentrations in different tissues were determined over time to establish a depletion profile.[3]

Conclusion and Future Directions

While the pharmacokinetics and metabolism of several sulfonamides in chickens have been characterized, there remains a notable absence of specific data for Sulfanitran. The information presented in this guide, derived from studies on related compounds such as sulfadiazine, sulfamethoxazole, and sulfachloropyridazine, provides a robust framework for inferring the likely absorption, distribution, metabolism, and excretion profile of Sulfanitran.

It is reasonable to hypothesize that Sulfanitran is well-absorbed orally and undergoes hepatic metabolism, likely involving de-acetylation and other phase I and phase II reactions. However, to ensure food safety and optimize therapeutic regimens, dedicated pharmacokinetic and metabolism studies on Sulfanitran in chickens are imperative. Such studies should focus on determining its bioavailability, elimination half-life, major metabolic pathways, and tissue residue depletion kinetics. These data are essential for establishing appropriate withdrawal periods and ensuring that poultry products remain safe for human consumption. Future research efforts should prioritize filling this knowledge gap to support the continued safe and effective use of Sulfanitran in the poultry industry.

References

Sulfanitran as a Dihydropteroate Synthase (DHPS) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfonamide antibiotics, a cornerstone of antimicrobial therapy, function by inhibiting dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folate biosynthesis pathway. This pathway is essential for the synthesis of nucleic acids and certain amino acids, making DHPS a prime target for antimicrobial agents. Sulfanitran, a member of the sulfonamide class, is utilized in the poultry industry as an antibacterial and anticoccidial agent. This technical guide provides an in-depth exploration of sulfanitran's role as a DHPS inhibitor, detailing the underlying mechanism of action, presenting comparative quantitative data for related sulfonamides, and outlining comprehensive experimental protocols for assessing DHPS inhibition. The guide also includes detailed diagrams of the folate biosynthesis pathway, the mechanism of DHPS inhibition, and a typical experimental workflow to facilitate a deeper understanding for research and drug development professionals.

Introduction

The folate biosynthesis pathway is a well-established and highly valuable target for antimicrobial drug discovery due to its essential role in microbial survival and its absence in mammals, who acquire folate from their diet.[1][2] Dihydropteroate synthase (DHPS) is a key enzyme in this pathway, catalyzing the condensation of para-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[3] Sulfonamides, including sulfanitran, are structural analogs of pABA and act as competitive inhibitors of DHPS, thereby blocking the synthesis of folic acid and exerting a bacteriostatic effect.[1] Sulfanitran is specifically used in poultry feed to control coccidiosis, a parasitic disease of the intestinal tract.[4]

Mechanism of Action: Competitive Inhibition of DHPS

Sulfonamides exert their antimicrobial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS).[2] Due to their structural similarity to the enzyme's natural substrate, para-aminobenzoic acid (pABA), sulfonamides bind to the pABA-binding site on the DHPS enzyme.[3] This binding event physically obstructs pABA from entering the active site, thereby preventing the synthesis of dihydropteroate, a crucial precursor in the folate biosynthesis pathway.[2][3] The inhibition of this pathway ultimately leads to a depletion of essential downstream metabolites, such as tetrahydrofolate, which are necessary for the synthesis of nucleotides and certain amino acids. This disruption of cellular metabolism inhibits bacterial growth and replication.[1]

The Bacterial Folate Biosynthesis Pathway

The de novo synthesis of folate in bacteria is a multi-step enzymatic pathway that is essential for cellular function. The pathway begins with guanosine triphosphate (GTP) and culminates in the production of tetrahydrofolate, the biologically active form of folate. Dihydropteroate synthase (DHPS) plays a pivotal role in this pathway by catalyzing the formation of dihydropteroate from p-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).

Quantitative Data on DHPS Inhibition

| Sulfonamide | Target Organism/Enzyme | IC50 (µM) | Ki (µM) | Reference(s) |

| Sulfanilamide | Arabidopsis thaliana DHPS | 18.6 | - | [5] |

| Sulfacetamide | Arabidopsis thaliana DHPS | 9.6 | - | [5] |

| Sulfadiazine | Arabidopsis thaliana DHPS | 4.2 | - | [5] |

| Various Sulfonamides | Escherichia coli | - | 0.6 - 18 | [6] |

| Sulfamethoxazole | Plasmodium falciparum | - | 6 - 500 | [6] |

| Compound 11a (N-sulfonamide 2-pyridone) | Bacterial DHPS | 2.76 (µg/mL) | - | [7][8] |

Experimental Protocols: DHPS Inhibition Assay

The following is a detailed protocol for a continuous spectrophotometric assay to determine the inhibitory activity of compounds like sulfanitran against DHPS. This method is adapted from established protocols for assaying DHPS inhibition and is suitable for high-throughput screening.[6][9]

Principle

The activity of DHPS is measured using a coupled enzyme assay. DHPS catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and p-aminobenzoic acid (pABA) to form 7,8-dihydropteroate. The product, dihydropteroate, is then reduced by an excess of dihydrofolate reductase (DHFR) using NADPH as a cofactor. The rate of DHPS activity is directly proportional to the rate of NADPH oxidation, which is monitored by the decrease in absorbance at 340 nm.[6][9]

Materials and Reagents

-

Recombinant Dihydropteroate Synthase (DHPS)

-

Recombinant Dihydrofolate Reductase (DHFR)

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

para-Aminobenzoic acid (pABA)

-

Nicotinamide adenine dinucleotide phosphate (NADPH)

-

Sulfanitran (or other test inhibitor)

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 7.6

-

96-well UV-transparent microplates

-

Microplate spectrophotometer capable of reading absorbance at 340 nm with temperature control

Experimental Workflow

The following diagram outlines the key steps of the experimental protocol for determining the IC50 value of a DHPS inhibitor.

Detailed Procedure (96-well plate format)

-

Inhibitor Preparation: Prepare a stock solution of sulfanitran in 100% DMSO. Perform serial dilutions of the stock solution in DMSO to create a range of inhibitor concentrations for IC50 determination.

-

Reagent Preparation:

-

Prepare a fresh substrate mix containing pABA and DHPPP in the assay buffer.

-

Prepare an enzyme mix containing DHPS and an excess of DHFR in the assay buffer.

-

Prepare a cofactor solution of NADPH in the assay buffer.

-

-

Assay Execution:

-

To the appropriate wells of a 96-well microplate, add 2 µL of the sulfanitran serial dilutions. For control wells (no inhibition), add 2 µL of DMSO.

-

Add 178 µL of a master mix containing the assay buffer, enzyme mix (DHPS and DHFR), and NADPH solution to each well.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of the pre-warmed substrate mix (pABA and DHPPP) to all wells.

-

Immediately place the plate in a microplate reader pre-set to 37°C.

-

Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.

-

Data Analysis

-

Calculate Reaction Velocity: Determine the initial reaction velocity (V) for each inhibitor concentration by calculating the slope of the linear portion of the absorbance versus time curve.

-

Calculate Percentage of Inhibition: Calculate the percentage of inhibition for each sulfanitran concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 Where V_inhibitor is the reaction velocity in the presence of the inhibitor and V_control is the reaction velocity in the absence of the inhibitor (DMSO control).

-

Determine IC50: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve using appropriate software.

Conclusion

Sulfanitran, as a sulfonamide antibiotic, is understood to function through the competitive inhibition of dihydropteroate synthase, a critical enzyme in the essential folate biosynthesis pathway of various microorganisms. This technical guide has provided a comprehensive overview of the mechanism of action, the broader context of the folate pathway, and detailed experimental protocols for the evaluation of DHPS inhibitors. While specific quantitative inhibitory data for sulfanitran against DHPS is not prominently available, the comparative data for other sulfonamides and the detailed methodologies presented herein offer a robust framework for researchers and drug development professionals to conduct further investigations into the precise inhibitory characteristics of sulfanitran and to explore the development of novel DHPS inhibitors. The continued study of this well-validated target remains a promising avenue for the discovery of new antimicrobial agents.

References

- 1. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 2. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 3. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Focused review: The role of drug combinations for the control of coccidiosis in commercially reared chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arabidopsis dihydropteroate synthase: general properties and inhibition by reaction product and sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Sulfanitran's Role as a Multidrug Resistance Protein 2 (MRP2) Stimulator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance protein 2 (MRP2), also known as ABCC2, is a crucial ATP-binding cassette (ABC) transporter predominantly expressed on the apical membrane of polarized cells, such as hepatocytes and renal proximal tubule cells. It plays a significant role in the efflux of a wide array of endogenous and xenobiotic compounds, particularly conjugated organic anions, thereby contributing to detoxification and cellular protection. The modulation of MRP2 activity is of considerable interest in drug development, as it can influence the pharmacokinetics and efficacy of various therapeutic agents. Sulfanitran, a sulfonamide antibiotic, has been identified as a stimulator of MRP2-mediated transport. This technical guide provides an in-depth analysis of the role of sulfanitran as an MRP2 stimulator, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms.

Quantitative Data on MRP2 Stimulation by Sulfanitran

The stimulatory effect of sulfanitran on MRP2 activity has been quantified in several studies. The data consistently demonstrates that sulfanitran enhances the transport of MRP2 substrates in a concentration-dependent manner. The primary mechanism appears to be an increase in the affinity of MRP2 for its substrates, rather than an increase in the maximal transport velocity.

| MRP2 Source | Substrate | Sulfanitran Concentration (µM) | Effect on Transport | Key Findings | Reference |

| Human MRP2 (in Sf9 insect cell membrane vesicles) | Estradiol-17-β-D-glucuronide (E217βG) (1 µM) | 10 | ~2-fold stimulation | Sulfanitran stimulates E217βG transport. | [1][2] |

| Human MRP2 (in Sf9 insect cell membrane vesicles) | Estradiol-17-β-D-glucuronide (E217βG) | 0 - 100 | Concentration-dependent stimulation | Sulfanitran decreases the Km for E217βG transport from 14 µM to 5 µM, with a maximal stimulatory effect at 10 µM. | [1][2] |

| Human MRP2 (in polarized MDCK cells) | Vinblastine (0.1 µM) | 100 | ~1.5-fold stimulation of transepithelial transport | Sulfanitran enhances the transport of the anticancer drug vinblastine. | [3] |

| Mouse Mrp2 (in polarized MDCK cells) | Vinblastine (0.1 µM) | 100 | No significant stimulation | Demonstrates species-specific differences in the stimulatory effect of sulfanitran. | [3] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are protocols for key experiments used to characterize the stimulatory effect of sulfanitran on MRP2.

Vesicular Transport Assay

This assay directly measures the ATP-dependent transport of a substrate into inside-out membrane vesicles containing MRP2.

1. Preparation of MRP2-Containing Membrane Vesicles:

-

Culture Sf9 insect cells or HEK293 cells engineered to overexpress human or mouse MRP2.

-

Infect Sf9 cells with a baculovirus construct containing the MRP2 cDNA, or transfect HEK293 cells.

-

After a suitable incubation period to allow for protein expression, harvest the cells.

-

Lyse the cells in a hypotonic buffer containing protease inhibitors.

-

Homogenize the cell lysate and centrifuge at a low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable buffer (e.g., Tris-sucrose buffer) to form vesicles.

-

Determine the protein concentration of the vesicle preparation using a standard method like the Bradford assay.

2. Transport Assay:

-

Prepare a reaction mixture containing the membrane vesicles (typically 5-10 µg of protein), a radiolabeled or fluorescent MRP2 substrate (e.g., [³H]E217βG), and the desired concentration of sulfanitran or vehicle control.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the transport reaction by adding ATP (typically 4 mM) or a non-hydrolyzable ATP analog (e.g., AMP) for control incubations.

-

Incubate the reaction at 37°C for a specific time period (e.g., 1-5 minutes), ensuring the transport is in the linear range.

-

Stop the reaction by adding a large volume of ice-cold stop buffer.

-

Rapidly filter the reaction mixture through a filter membrane (e.g., glass fiber filter) to separate the vesicles from the incubation medium.

-

Wash the filters with ice-cold stop buffer to remove any non-transported substrate.

-

Quantify the amount of substrate transported into the vesicles by liquid scintillation counting (for radiolabeled substrates) or fluorescence measurement.

-

Calculate the ATP-dependent transport by subtracting the transport measured in the presence of AMP from that measured in the presence of ATP.

ATPase Assay

This assay measures the ATP hydrolysis activity of MRP2, which is coupled to substrate transport. Stimulation of transport by a compound can lead to an increase in ATPase activity.

1. Preparation of MRP2-Containing Membranes:

-

Prepare MRP2-containing membranes from Sf9 or other expression systems as described for the vesicular transport assay.

2. ATPase Assay:

-

Prepare a reaction mixture containing the MRP2 membranes, the desired concentration of sulfanitran, and a known MRP2 substrate that stimulates ATPase activity (e.g., dinitrophenyl-S-glutathione, DNP-SG).

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding Mg-ATP.

-

Incubate at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding an acidic solution (e.g., perchloric acid).

-

Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., reaction with ammonium molybdate and malachite green).

-

To determine the MRP2-specific ATPase activity, perform parallel reactions in the presence of a general ABC transporter inhibitor like vanadate. The vanadate-sensitive portion of the ATPase activity is attributed to the ABC transporter.

Signaling Pathways and Mechanisms

The precise signaling pathway by which sulfanitran stimulates MRP2 activity has not been fully elucidated. Current evidence suggests a direct interaction with the MRP2 protein, leading to a conformational change that enhances substrate binding and/or transport. Unlike some xenobiotics that induce MRP2 expression through nuclear receptors like PXR and CAR, sulfanitran's effect appears to be a more immediate, allosteric modulation of the transporter's function.

Caption: Proposed mechanism of MRP2 stimulation by sulfanitran.

The diagram above illustrates the proposed direct interaction of sulfanitran with the MRP2 transporter. Sulfanitran is thought to bind to an allosteric site on the intracellular domain of MRP2. This binding event induces a conformational change in the transporter, which in turn increases the affinity of the substrate-binding site for its ligands, such as estradiol-17-β-D-glucuronide. This allosteric modulation results in a more efficient transport of the substrate out of the cell.

References

- 1. The vesicular transport assay: validated in vitro methods to study drug-mediated inhibition of canalicular efflux transporters ABCB11/BSEP and ABCC2/MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer Activity of Sulforaphane: The Epigenetic Mechanisms and the Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of CAR and PXR by Dietary, Environmental and Occupational Chemicals Alters Drug Metabolism, Intermediary Metabolism, and Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of Sulfanitran Against Eimeria Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfanitran is a sulfonamide antibiotic that has been utilized in the poultry industry as a coccidiostat, primarily as a component in combination feed additives such as Novastat and Unistat. While its use in controlling coccidiosis caused by Eimeria species is acknowledged, publicly available, detailed in vitro quantitative data on the standalone activity of Sulfanitran is notably scarce. This technical guide provides a comprehensive overview of the known mechanisms of action for sulfonamides against Eimeria, details established in vitro experimental protocols for the evaluation of anticoccidial agents, and presents this information in a format accessible to researchers and drug development professionals. Due to the lack of specific in vitro efficacy data for Sulfanitran, this document focuses on the broader class of sulfonamides and the methodologies for testing, serving as a foundational resource for future research in this area.

Introduction to Sulfanitran and Coccidiosis

Coccidiosis, caused by protozoan parasites of the genus Eimeria, is a significant and economically impactful disease in the global poultry industry. The infection leads to damage of the intestinal tract, resulting in reduced nutrient absorption, poor growth, and in severe cases, mortality. Control of coccidiosis has historically relied on the use of anticoccidial drugs, including sulfonamides like Sulfanitran.

Sulfanitran (N4-Acetyl-N1-(p-nitrophenyl)sulfanilamide) is a synthetic antibiotic belonging to the sulfonamide class. It has been formulated in combination with other drugs to provide a broader spectrum of activity against various Eimeria species. Understanding the in vitro activity of such compounds is crucial for the development of new anticoccidial therapies and for managing the emergence of drug resistance.

Mechanism of Action of Sulfonamides against Eimeria Species

Sulfonamides exert their anticoccidial effect by acting as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS) in the folic acid synthesis pathway of the Eimeria parasite. Folic acid is an essential vitamin for the synthesis of nucleic acids and certain amino acids. Unlike the host animal, which obtains folic acid from the diet, Eimeria must synthesize it de novo. By blocking this pathway, sulfonamides prevent the replication and development of the parasite.

The following diagram illustrates the mechanism of action of sulfonamides in the folic acid synthesis pathway of Eimeria.

Caption: Mechanism of action of Sulfanitran in Eimeria.

Quantitative In Vitro Efficacy Data

A comprehensive review of scientific literature reveals a significant gap in publicly available quantitative in vitro data for Sulfanitran as a standalone compound against Eimeria species. Studies have focused on in vivo efficacy of combination products containing Sulfanitran, but these do not isolate the specific contribution of Sulfanitran to the observed effects in a controlled in vitro environment. Therefore, a data table for in vitro efficacy (e.g., IC50, MIC) cannot be provided at this time.

Table 1: In Vitro Efficacy of Sulfanitran Against Eimeria Species

| Eimeria Species | Assay Type | Key Parameter (e.g., IC50) | Result | Reference |

| E. tenella | Data Not Available | Data Not Available | Data Not Available | N/A |

| E. acervulina | Data Not Available | Data Not Available | Data Not Available | N/A |

| E. maxima | Data Not Available | Data Not Available | Data Not Available | N/A |

| E. necatrix | Data Not Available | Data Not Available | Data Not Available | N/A |

| E. brunetti | Data Not Available | Data Not Available | Data Not Available | N/A |

Experimental Protocols for In Vitro Anticoccidial Testing

Standardized in vitro assays are essential for the preliminary screening and evaluation of anticoccidial drug candidates. The following are detailed methodologies for key experiments.

Parasite Preparation

-

Oocyst Propagation and Sporulation: Eimeria oocysts are typically propagated in young, coccidia-free chickens. Feces containing unsporulated oocysts are collected, and the oocysts are isolated and purified by salt flotation and centrifugation. Sporulation is induced by incubating the oocysts in a 2.5% potassium dichromate solution with aeration at room temperature for several days.

-

Sporozoite Excystation: Sporulated oocysts are treated to release sporozoites. This is a multi-step process involving mechanical disruption of the oocyst wall (e.g., grinding with glass beads) followed by enzymatic digestion (e.g., with a solution of trypsin and bile salts) to release the sporozoites. Purified, viable sporozoites are then used for cell culture invasion assays.

Cell Culture and Invasion Assays

Eimeria sporozoites can invade and undergo initial development in various primary cells and cell lines. Madin-Darby Bovine Kidney (MDBK) cells are commonly used.

-

Cell Seeding: MDBK cells are seeded into multi-well plates (e.g., 24- or 96-well) and cultured until a confluent monolayer is formed.

-

Infection: A known number of purified sporozoites are added to the cell monolayers.

-

Drug Treatment: The test compound (e.g., Sulfanitran) is added to the culture medium at various concentrations. A control group with no drug and a vehicle control are included.

-

Incubation: The infected and treated cell cultures are incubated at 41°C in a 5% CO2 atmosphere for a specified period (e.g., 24 to 48 hours).

Evaluation of Anticoccidial Activity

Several methods can be used to quantify the effect of the drug on parasite invasion and development:

-

Microscopic Examination: The number of intracellular parasites (sporozoites, trophozoites, and developing schizonts) can be counted under a microscope. The percentage of inhibition is calculated relative to the control group.

-

Quantitative Polymerase Chain Reaction (qPCR): This is a highly sensitive method to quantify the parasite load. DNA is extracted from the infected cell cultures, and qPCR is performed using primers specific for an Eimeria gene. The reduction in parasite DNA in treated groups compared to the control group indicates the efficacy of the compound.

-

Colorimetric Assays: Assays that measure metabolic activity (e.g., MTT assay) can be used to indirectly assess parasite viability and proliferation.

The following diagram outlines a typical experimental workflow for in vitro anticoccidial drug testing.

Caption: Experimental workflow for in vitro anticoccidial testing.

Conclusion and Future Directions

Sulfanitran is a sulfonamide anticoccidial agent with a well-understood mechanism of action targeting the folic acid synthesis pathway in Eimeria species. While it has a history of use in the poultry industry as part of combination products, there is a clear lack of specific in vitro efficacy data for the standalone compound in the public domain. This technical guide has outlined the established protocols for conducting such in vitro studies. Future research should focus on generating robust in vitro data for Sulfanitran and other sulfonamides against a panel of economically important Eimeria species. This information is critical for understanding the potency of these drugs, for monitoring the development of resistance, and for guiding the development of novel anticoccidial therapies. The methodologies and frameworks presented here provide a solid foundation for researchers to undertake these much-needed investigations.

A Technical Guide to the Solubility of Sulfanitran in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Sulfanitran, a sulfonamide antibiotic, in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide presents the available qualitative and semi-quantitative information, supplemented with data from structurally related sulfonamides to provide a broader context. Furthermore, a detailed experimental protocol for determining the solubility of Sulfanitran is provided to enable researchers to generate data specific to their needs.

Sulfanitran: An Overview

Sulfanitran (N-(4-{[4-(acetylamino)phenyl]sulfonyl}phenyl)acetamide) is an antibacterial and anticoccidial agent primarily used in the poultry industry. Its mechanism of action involves the inhibition of folic acid synthesis in bacteria, a pathway essential for their growth and replication. Additionally, Sulfanitran has been identified as a stimulator of the multidrug resistance protein 2 (MRP2), which can impact the disposition of other xenobiotics.

Solubility of Sulfanitran

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation development, and efficacy. Understanding the solubility of Sulfanitran in different organic solvents is essential for a variety of research and development applications, including analytical method development, formulation design, and in vitro and in vivo studies.

Quantitative and Qualitative Solubility Data

Precise, publicly available quantitative solubility data for Sulfanitran in a wide range of organic solvents is scarce. The available information is summarized in the table below.

| Organic Solvent | Solubility (at ambient temperature) | Data Type | Source |

| Dimethyl Sulfoxide (DMSO) | ≥ 3.35 mg/mL (10 mM) | Semi-Quantitative | [1] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Qualitative | [2] |

| Methanol | Slightly Soluble | Qualitative | [2] |

| Methanol | Soluble (for analytical standards) | Qualitative | |

| Ethanol | Data Not Available | - | - |

| Acetone | Data Not Available | - | - |

| Ethyl Acetate | Data Not Available | - | - |

To provide a broader perspective, the table below includes solubility data for other structurally related sulfonamides. It is important to note that these values are for comparative purposes only and may not be directly representative of Sulfanitran's solubility.

| Sulfonamide | Solvent | Solubility (mg/mL at 25°C) | Source |

| Sulfamethoxazole | Methanol | 25.0 | [3] |

| Sulfamethoxazole | Ethanol | 16.7 | [3] |

| Sulfamethoxazole | Acetone | 50.0 | [3] |

| Sulfisoxazole | Methanol | 50.0 | [3] |

| Sulfisoxazole | Ethanol | 33.3 | [3] |

| Sulfisoxazole | Acetone | 142.9 | [3] |

| Sulfadiazine | Methanol | 1.4 | [4] |

| Sulfadiazine | Acetonitrile | 0.3 | [5] |

| Sulfamerazine | Ethanol | 1.1 | [6] |

| Sulfamerazine | Acetonitrile | 10.5 | [6] |

| Sulfamethazine | Ethanol | 2.5 | [7] |

| Sulfamethazine | Acetonitrile | 15.1 | [7] |

Experimental Protocol: Determination of Sulfanitran Solubility

The following is a detailed methodology for determining the solubility of Sulfanitran in an organic solvent of interest using the widely accepted shake-flask method.[8][9][10][11]

Principle

An excess amount of the solid compound (Sulfanitran) is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered to remove any undissolved solid, and the concentration of Sulfanitran in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials and Equipment

-

Sulfanitran (analytical grade)

-

Organic solvent of interest (HPLC grade or equivalent)

-

Volumetric flasks

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Vortex mixer

Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of Sulfanitran and dissolve it in the chosen organic solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards.

-

-

Equilibration:

-

Add an excess amount of Sulfanitran to a vial containing a known volume of the organic solvent. An excess is ensured by the presence of undissolved solid at the end of the equilibration period.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved particles.

-

Dilute the filtered sample with the organic solvent as necessary to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample and the calibration standards by HPLC. A typical HPLC method for sulfonamides would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer, with detection at an appropriate UV wavelength (e.g., 270 nm).

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area from the HPLC analysis of the standards against their known concentrations.

-

Determine the concentration of Sulfanitran in the diluted sample from the calibration curve.

-

Calculate the solubility of Sulfanitran in the organic solvent by taking into account the dilution factor.

-

Visualization of Sulfanitran's Mechanisms of Action

To visually represent the key biological pathways influenced by Sulfanitran, the following diagrams have been generated using the DOT language.

Inhibition of Folic Acid Synthesis

Sulfonamides, including Sulfanitran, act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[12][13][14][15][16] This inhibition disrupts the production of essential precursors for DNA and RNA synthesis, thereby arresting bacterial growth.

Stimulation of Multidrug Resistance Protein 2 (MRP2)

Sulfanitran has been shown to be a stimulator of MRP2, an ATP-binding cassette (ABC) transporter protein involved in the efflux of various substances from cells. The exact downstream signaling cascade of this stimulation is complex and can involve multiple pathways, including protein kinases.[17]

References

- 1. apexbt.com [apexbt.com]

- 2. SULFANITRAN | 122-16-7 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Solubility of Sulfamerazine in Acetonitrile + Ethanol Cosolvent Mixtures: Thermodynamics and Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling [mdpi.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. enamine.net [enamine.net]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. Rifampicin induces clathrin-dependent endocytosis and ubiquitin-proteasome degradation of MRP2 via oxidative stress-activated PKC-ERK/JNK/p38 and PI3K signaling pathways in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and molecular weight of Sulfanitran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sulfanitran, a sulfonamide antibiotic. The document is structured to furnish researchers, scientists, and drug development professionals with essential data, experimental methodologies, and a visualization of its analytical workflow.

Core Compound Data

Quantitative information for Sulfanitran is fundamental for any experimental design. The following table summarizes its key identifiers and physical properties.

| Parameter | Value | Source(s) |

| CAS Number | 122-16-7 | [1][2][3][4][5] |

| Molecular Weight | 335.34 g/mol | [1][3][4][6][7] |

| Molecular Formula | C₁₄H₁₃N₃O₅S | [1][3][4][6][7] |

Sulfanitran, chemically known as N-[4-[[(4-nitrophenyl)amino]sulfonyl]phenyl]acetamide, is recognized for its use as an antibacterial and coccidiostat, particularly in the poultry industry.[3][5][8] It is a component of several feed additives used to control coccidiosis in chickens.[5][8]

Experimental Protocols

Accurate and reproducible experimental methods are crucial for scientific investigation. This section details a standard protocol for the determination of Sulfanitran in poultry feed, a common application of its analysis.

Protocol: Determination of Sulfanitran in Poultry Feed by High-Performance Liquid Chromatography (HPLC)

1. Principle: This method describes the quantitative determination of Sulfanitran in poultry feed using reversed-phase high-performance liquid chromatography (HPLC) with UV detection.

2. Reagents and Materials:

-

Sulfanitran reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

3. Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

SPE manifold

4. Standard Solution Preparation:

-

Prepare a stock standard solution of Sulfanitran (e.g., 100 µg/mL) by accurately weighing the reference standard and dissolving it in methanol.

-

Prepare working standard solutions by serial dilution of the stock solution with the mobile phase.

5. Sample Preparation:

-

Weigh a representative sample of the ground poultry feed (e.g., 5 g).

-

Add a suitable extraction solvent (e.g., acetonitrile-water mixture).

-

Homogenize the sample for a specified period (e.g., 15 minutes).

-

Centrifuge the extract to separate the solid particles.

-

Pass the supernatant through an SPE cartridge to clean up the sample.

-

Elute the analyte from the SPE cartridge with a suitable solvent (e.g., methanol).

-

Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.

6. HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

-

Mobile Phase: A mixture of acetonitrile and water with a small percentage of formic acid (e.g., 60:40 v/v acetonitrile:water with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detector Wavelength: 280 nm

-

Column Temperature: 30 °C

7. Data Analysis:

-

Identify the Sulfanitran peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the concentration of Sulfanitran in the sample by comparing the peak area with a calibration curve generated from the working standard solutions.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining Sulfanitran in a sample matrix.

References

- 1. scbt.com [scbt.com]

- 2. nbinno.com [nbinno.com]

- 3. Sulfanitran [drugfuture.com]

- 4. chemwhat.com [chemwhat.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. GSRS [precision.fda.gov]

- 7. Sulfanitran | C14H13N3O5S | CID 5334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Sulfanitran - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of Sulfanitran and its Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for Sulfanitran, a key sulfonamide antibiotic, and its structural analogues. The information compiled herein is intended to serve as a practical resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data, and visual representations of synthetic routes.

Introduction to Sulfanitran

Sulfanitran, with the chemical name N-[4-[(4-nitrophenyl)sulfamoyl]phenyl]acetamide, is a sulfonamide antibiotic primarily used in the poultry industry for the prevention and treatment of coccidiosis.[1] Its mechanism of action, like other sulfa drugs, involves the inhibition of dihydrofolate synthase, an enzyme crucial for folic acid synthesis in bacteria and some protozoa. This targeted action disrupts nucleic acid synthesis and inhibits the growth and reproduction of susceptible microorganisms. The core structure of Sulfanitran offers a versatile scaffold for the development of analogues with potentially enhanced or novel biological activities.

Synthesis of Sulfanitran

The synthesis of Sulfanitran is typically achieved through the condensation of two key intermediates: 4-acetamidobenzenesulfonyl chloride and p-nitroaniline. Two primary methods for this synthesis are well-documented, differing mainly in the solvent and base used.

Synthesis of Precursors

The successful synthesis of Sulfanitran relies on the efficient preparation of its precursors.

4-Acetamidobenzenesulfonyl chloride is synthesized from acetanilide via chlorosulfonation.[2]

Experimental Protocol:

-

In a fume hood, carefully add acetanilide (0.5 mol) in portions to chlorosulfonic acid (2.49 mol) in a round-bottom flask fitted with a mechanical stirrer, while maintaining the temperature between 12-15°C using a cooling bath.

-

Once the addition is complete, heat the mixture to 60°C for two hours to ensure the completion of the reaction.

-

After cooling, slowly and cautiously pour the reaction mixture onto crushed ice with stirring.

-

Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

-

The crude 4-acetamidobenzenesulfonyl chloride can be purified by recrystallization from dry benzene to yield colorless prisms.

| Reactant | Molar Quantity | Yield of Crude Product |

| Acetanilide | 0.5 mol | 77-81% |

| Chlorosulfonic Acid | 2.49 mol |

Table 1: Quantitative data for the synthesis of 4-acetamidobenzenesulfonyl chloride.

p-Nitroaniline is commercially available but can also be synthesized in the laboratory from aniline. The process involves the protection of the amino group by acetylation, followed by nitration, and subsequent deprotection.[3]

Experimental Protocol:

-

Acetylation of Aniline: React aniline with acetic anhydride to form acetanilide.

-

Nitration of Acetanilide: Dissolve acetanilide in a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group, primarily at the para position.

-

Hydrolysis: Hydrolyze the resulting p-nitroacetanilide using an acid or base to remove the acetyl group and yield p-nitroaniline.

Sulfanitran Synthesis Method 1: In N,N-dimethylaniline

This method utilizes N,N-dimethylaniline as both a solvent and a base.

Experimental Protocol:

-

In a dry round-bottom flask, dissolve p-nitroaniline (0.025 mol) in anhydrous N,N-dimethylaniline (12.5 ml) with heating.

-

To the dissolved solution, add 4-acetamidobenzenesulfonyl chloride (0.0025 mol) portion-wise.

-

Reflux the reaction mixture for 1 hour.

-

After cooling, add 6 mol/L hydrochloric acid (20 ml) to induce crystallization.

-

Filter the resulting precipitate, wash with water, and dry to obtain Sulfanitran.

| Reactant | Molar Quantity | Yield |

| p-Nitroaniline | 0.025 mol | 40.6% |

| 4-Acetamidobenzenesulfonyl Chloride | 0.0025 mol |

Table 2: Quantitative data for Sulfanitran synthesis in N,N-dimethylaniline.

Sulfanitran Synthesis Method 2: In Glacial Acetic Acid

This method employs glacial acetic acid as the solvent and anhydrous sodium acetate as the base.

Experimental Protocol:

-

In a 150 ml dry round-bottom flask, combine glacial acetic acid (20 ml) and p-nitroaniline (0.022 mol).

-

Heat the mixture to 120°C.

-

Add 4-acetamidobenzenesulfonyl chloride (0.027 mol) and anhydrous sodium acetate (0.027 mol) in portions.

-

Reflux the reaction mixture.

-

After reflux, add water (50 ml), stir, and cool to induce precipitation.

-

Filter the mixture and wash the solid sequentially with 60% acetic acid, 5 mol/L hydrochloric acid, and water.

-

Dry the product to obtain Sulfanitran. Recrystallization from ethanol can be performed for further purification.

| Reactant | Molar Quantity | Yield |

| p-Nitroaniline | 0.022 mol | 47.9% (after recrystallization) |

| 4-Acetamidobenzenesulfonyl Chloride | 0.027 mol | |

| Anhydrous Sodium Acetate | 0.027 mol |

Table 3: Quantitative data for Sulfanitran synthesis in glacial acetic acid.

Synthesis of Sulfanitran Analogues

The synthesis of Sulfanitran analogues can be broadly categorized into two main strategies: modification of the amine component (analogues of p-nitroaniline) and modification of the sulfonyl chloride component. A general and facile method involves the reaction of 4-acetamidobenzenesulfonyl chloride with a variety of substituted amines.[4]

General Synthesis of N-Substituted Sulfamoylacetamides

This method allows for the creation of a library of Sulfanitran analogues by varying the amine reactant.

General Experimental Protocol:

-

Dissolve the desired amine (5 mmol) in distilled water (20 ml).

-

Add 4-acetamidobenzenesulfonyl chloride (5 mmol) to the solution.

-

Stir the reaction mixture for 2-3 hours, maintaining the pH between 8 and 10 by the dropwise addition of 3% sodium carbonate solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the precipitate, wash with distilled water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., methanol) to obtain the purified N-substituted sulfamoylacetamide.

| Reactant | Molar Quantity | General Yield Range |

| Substituted Amine | 5 mmol | Varies with amine |

| 4-Acetamidobenzenesulfonyl Chloride | 5 mmol |

Table 4: General quantitative data for the synthesis of N-substituted sulfamoylacetamide analogues.

Synthesis of Analogues with a Substituted Nitroaromatic Ring

Analogues with modifications on the p-nitrophenyl ring can be synthesized by reacting 4-acetamidobenzenesulfonyl chloride with appropriately substituted nitroanilines. For instance, an analogue with a methyl group on the nitrophenyl ring can be prepared using 2-methyl-4-nitroaniline.

Experimental Protocol Example (Hypothetical based on general procedures):

-

Following the general procedure for N-substituted sulfamoylacetamides, dissolve 2-methyl-4-nitroaniline (5 mmol) in a suitable solvent system.

-

Add 4-acetamidobenzenesulfonyl chloride (5 mmol) and a base (e.g., pyridine or sodium carbonate) to the solution.

-

Stir the reaction at room temperature or with gentle heating until completion as monitored by TLC.

-

Work up the reaction by adding water and extracting the product with an organic solvent.

-

Purify the crude product by recrystallization or column chromatography.

The Ullmann Condensation in Sulfonamide Synthesis

The Ullmann condensation is a copper-catalyzed reaction that forms carbon-nitrogen bonds, typically between an aryl halide and an amine, alcohol, or thiol.[5] This reaction can be a powerful tool for the synthesis of N-aryl sulfonamides, including Sulfanitran and its analogues, especially in cases where the direct condensation of a sulfonyl chloride with an amine is challenging. Modern Ullmann-type reactions often utilize ligands to facilitate the coupling under milder conditions.

General Principle:

An aryl halide is coupled with a sulfonamide in the presence of a copper catalyst, a ligand, and a base.

References

Beyond Coccidia: A Technical Guide to the Unexplored Biological Activities of Sulfanitran

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfanitran, a sulfonamide antibiotic, is well-established for its anticoccidial efficacy in the poultry industry. However, the broader pharmacological potential of this molecule remains largely unexplored. This technical guide synthesizes the available, albeit limited, direct evidence for Sulfanitran's biological activities beyond its primary application and extrapolates potential activities based on the well-documented effects of the wider sulfonamide class of drugs. This document provides a framework for future research by detailing experimental protocols to investigate these potential activities and presenting hypothetical signaling pathways that may be involved. While quantitative data for Sulfanitran is scarce, this guide offers a comprehensive starting point for researchers aiming to unlock the full therapeutic potential of this compound.

Modulation of Multidrug Resistance-Associated Protein 2 (MRP2)

One of the few documented non-anticoccidial activities of Sulfanitran is its role as a modulator of the Multidrug Resistance-Associated Protein 2 (MRP2), an important transporter protein involved in the efflux of various drugs and endogenous compounds.

Available Data:

Studies have shown that Sulfanitran can stimulate the transport activity of MRP2. This stimulatory effect has been observed to be more pronounced for human MRP2 compared to its murine counterpart, highlighting potential species-specific differences that are critical in preclinical drug development.[1] Unfortunately, specific quantitative data, such as the half-maximal effective concentration (EC50) for Sulfanitran-mediated MRP2 stimulation, are not currently available in the public domain.

Table 1: Illustrative Quantitative Data for MRP2 Substrates and Modulators (Data for Sulfanitran Not Available)

| Compound | Interaction with MRP2 | K_m_ / K_i_ (µM) | Transport Rate (V_max_) | Cell System |

| Estradiol-17β-D-glucuronide | Substrate | 2.5 - 35.1 | 1.4 nmol/mg/min | MRP-transfected HeLa cells, Sf9 cells |

| Ethinylestradiol-3-O-glucuronide | Substrate | 35.1 | - | Sf9-MRP2 vesicles |

| Atorvastatin | Substrate | 15 | 161 pmol/min/mg protein | Rat Mrp2 membrane vesicles |

| Sulfanitran | Stimulator | N/A | N/A | MDCK-MRP2 cells |

Experimental Protocol: Vesicular Transport Assay for MRP2 Activity

This protocol describes a method to quantify the effect of Sulfanitran on MRP2-mediated transport using inside-out membrane vesicles from Sf9 cells expressing the transporter.

-

Objective: To determine the concentration-dependent effect of Sulfanitran on the transport of a known fluorescent MRP2 substrate (e.g., 5(6)-Carboxy-2',7'-dichlorofluorescein [CDCF]).

-

Materials:

-

MRP2-expressing Sf9 cell membrane vesicles

-

CDCF (fluorescent substrate)

-

Sulfanitran

-

ATP and AMP (for energy-dependent transport)

-

Transport buffer (e.g., Tris-HCl, sucrose, MgCl₂)

-

96-well filter plates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of Sulfanitran in the transport buffer.

-

In a 96-well plate, combine the MRP2 vesicles, the fluorescent substrate (CDCF), and the different concentrations of Sulfanitran or vehicle control.

-

Initiate the transport reaction by adding ATP to the wells. Use AMP as a negative control for ATP-dependent transport.

-

Incubate the plate at 37°C for a defined period (e.g., 5-10 minutes) to allow for substrate uptake into the vesicles.

-

Stop the reaction by adding ice-cold transport buffer and rapidly filtering the contents of each well through the filter plate to trap the vesicles.

-

Wash the filters with ice-cold buffer to remove any unbound substrate.

-

Elute the trapped fluorescent substrate from the vesicles.

-

Measure the fluorescence of the eluate using a plate reader (Excitation: 485 nm, Emission: 538 nm for CDCF).

-

Calculate the rate of transport and plot it against the Sulfanitran concentration to determine the EC50.

-

Hypothetical Signaling and Workflow

Caption: Workflow for assessing Sulfanitran's effect on MRP2.

Potential Antibacterial Activity

As a member of the sulfonamide class, Sulfanitran is expected to possess antibacterial properties. Sulfonamides typically act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.

Available Data:

Table 2: Illustrative Antibacterial Activity of Other Sulfonamide Derivatives (MIC in µg/mL) (Data for Sulfanitran Not Available)

| Sulfonamide Derivative | Staphylococcus aureus (ATCC 25923) | Escherichia coli (ATCC 25922) | Salmonella typhi | Reference |

| Novel Derivative 1a | 256 - 512 | N/A | N/A | [2] |

| Novel Derivative 1b | 64 | N/A | N/A | [2] |

| Snail Slime (Aqueous) | 3.125% (v/v) | 3.125% (v/v) | 6.25% (v/v) | [3] |

| Sulfanitran | N/A | N/A | N/A |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standard method for determining the MIC of Sulfanitran against various bacterial strains.

-

Objective: To determine the lowest concentration of Sulfanitran that inhibits the visible growth of a specific bacterium.

-

Materials:

-

Sulfanitran

-

Bacterial strains (e.g., S. aureus, E. coli, Salmonella)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of Sulfanitran in a suitable solvent (e.g., DMSO).

-